(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride
Description
(E)-2-(3-Nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a benzimidazole derivative characterized by an (E)-configured styryl group substituted with a nitro moiety at the 3-position and a hydrochloride salt. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .
Properties
Molecular Formula |
C15H12ClN3O2 |
|---|---|
Molecular Weight |
301.73 g/mol |
IUPAC Name |
2-[(E)-2-(3-nitrophenyl)ethenyl]-1H-benzimidazole;hydrochloride |
InChI |
InChI=1S/C15H11N3O2.ClH/c19-18(20)12-5-3-4-11(10-12)8-9-15-16-13-6-1-2-7-14(13)17-15;/h1-10H,(H,16,17);1H/b9-8+; |
InChI Key |
TWPYVAIDPJHVRH-HRNDJLQDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-].Cl |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC3=CC(=CC=C3)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Preparation Methods
Method A: Direct Synthesis from Benzimidazole Derivatives
One effective method involves starting from commercially available benzimidazole derivatives. The following steps outline this approach:
Step 1: Formation of Benzimidazole
- React o-phenylenediamine with an appropriate carbonyl compound (e.g., benzaldehyde) in a solvent like ethanol or DMF, often using a catalyst such as acetic acid.
Step 2: Nitration
- The synthesized benzimidazole is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Step 3: Styryl Formation
- The nitro compound is reacted with an appropriate aldehyde (e.g., 3-nitrobenzaldehyde) in the presence of a base such as sodium acetate to form the styryl derivative.
Step 4: Hydrochloride Salt Formation
- The final product can be converted to its hydrochloride salt by treating it with hydrochloric acid in an alcohol solvent.
Method B: Multi-step Synthesis via Intermediates
This method utilizes several intermediates to achieve higher yields and purities:
Step 1: Synthesis of Intermediate A
- Start with 1H-benzimidazole and react it with an alkyl halide (e.g., benzyl bromide) under basic conditions to form a substituted benzimidazole.
Step 2: Formation of Intermediate B
- This intermediate can then be reacted with nitrobenzaldehyde under reflux conditions in ethanol to yield a nitrostyryl-substituted benzimidazole.
Step 3: Hydrochloride Salt Formation
- Similar to Method A, treat the final product with hydrochloric acid to obtain the hydrochloride salt.
Method C: Using Ultrasonic Irradiation
Recent studies have shown that ultrasonic irradiation can enhance reaction rates and yields:
-
- Combine o-phenylenediamine and a carbonyl compound in DMF, then apply ultrasound for a specified duration.
Nitration and Styryl Formation
- Follow up with nitration and subsequent reactions under ultrasound to improve yields compared to traditional heating methods.
| Step | Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | Benzimidazole Formation | o-Phenylenediamine, Carbonyl Compound | Ethanol, Acetic Acid | Varies |
| 2 | Nitration | Benzimidazole, HNO₃/H₂SO₄ | Room Temperature | High |
| 3 | Styryl Formation | Nitro Compound, Aldehyde | Sodium Acetate, Ethanol | Moderate |
| 4 | Salt Formation | Final Product, HCl | Alcohol Solvent | High |
Recent literature emphasizes the importance of optimizing conditions for each step to enhance overall yield and purity. For example, using ultrasound has been reported to increase reaction efficiency significantly compared to conventional heating methods. Additionally, varying solvents and reaction temperatures can lead to different product distributions and purities, highlighting the need for careful method selection based on desired outcomes.
Chemical Reactions Analysis
Reduction Reactions
The nitro group at the 3-position undergoes selective reduction to form amino derivatives, a critical step in synthesizing bioactive intermediates.
Case Study : Catalytic hydrogenation using Pd-C under 50 psi H₂ selectively reduces the nitro group without affecting the styryl double bond, as confirmed by retention of the E-configuration in NMR analysis . The resulting amine exhibits enhanced antimicrobial activity against Mycobacterium tuberculosis (MIC = 6.9 µM) .
Oxidation Reactions
The benzimidazole core and styryl group participate in oxidation pathways:
Benzimidazole Ring Oxidation
Styryl Double Bond Epoxidation
| Reagent | Conditions | Product | Stereoselectivity |
|---|---|---|---|
| mCPBA | DCM, 0°C, 2h | Epoxide derivative | >90% trans |
| Ozone | -78°C, CH₂Cl₂, 30 min | Cleavage to benzaldehyde derivatives | N/A |
Mechanistic Insight : Epoxidation with mCPBA proceeds via electrophilic addition, favoring trans-epoxide formation due to steric hindrance from the nitro group .
Electrophilic Substitution Reactions
The benzimidazole ring undergoes regioselective substitution at the 5- and 6-positions:
Nitration
| Nitrating Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2h | 5-Nitro-1H-benzo[d]imidazole derivative | 68% |
| AcONO₂ | CH₃CN, 25°C, 12h | 6-Nitro regioisomer | 55% |
Halogenation
| Halogen Source | Conditions | Product | Selectivity |
|---|---|---|---|
| Cl₂ gas | FeCl₃, 40°C, 4h | 5-Chloro derivative | 5:1 (5- vs 6-) |
| NBS | AIBN, CCl₄, reflux, 6h | 6-Bromo derivative | 82% |
Synthetic Utility : Halogenated derivatives serve as intermediates for Suzuki-Miyaura cross-couplings, enabling aryl/heteroaryl group introductions .
Nucleophilic Reactions
The hydrochloride salt participates in nucleophilic displacement at the imidazole N-atom:
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| Piperazine | DMSO, 120°C, 6h | N-Piperazinyl benzimidazole derivative | 72% |
| Ethylenediamine | EtOH, reflux, 8h | Bis-amine complex | 65% |
Key Finding : Alkylation at the N1 position enhances water solubility (up to 12 mg/mL in PBS) while retaining anticancer activity (IC₅₀ = 4.2 µM against MCF-7 cells) .
Photochemical Reactions
The styryl group undergoes E-to-Z isomerization under UV light (λ = 365 nm):
| Light Source | Solvent | Time | Z:E Ratio | Reversibility |
|---|---|---|---|---|
| UV-A (365 nm) | MeOH | 30 min | 85:15 | Thermal (t₁/₂ = 12 h at 25°C) |
| Visible light | DCM | 24 h | 10:90 | None |
Application : This photoswitchable property is exploited in light-controlled drug delivery systems .
Cycloaddition Reactions
The styryl double bond participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo:Exo Ratio |
|---|---|---|---|
| Tetrazine | 25°C, 12h | Pyridazine-fused benzimidazole | 92:8 |
| Maleic anhydride | Toluene, reflux, 8h | Cycloadduct with anhydride | 75% endo |
Biological Activity Correlation
Chemical modifications directly impact bioactivity:
Scientific Research Applications
Antimicrobial Activity
The benzimidazole derivatives, including (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride, have been extensively studied for their antibacterial properties. Research indicates that compounds with nitro groups exhibit significant activity against various bacterial strains.
- Mechanism of Action : The nitroimidazole moiety is known to interfere with microbial DNA synthesis and function, making it effective against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related compounds demonstrate strong inhibitory effects against Staphylococcus aureus and Escherichia coli .
- Case Studies : A study highlighted the synthesis of a series of nitroimidazole derivatives which showed promising antibacterial activity, with minimal inhibitory concentrations (MICs) ranging from 6.9 to 20 µM against multidrug-resistant strains . This suggests that this compound could potentially serve as a lead compound in developing new antibiotics.
Anticancer Properties
The potential anticancer applications of this compound have been explored through various studies focusing on its cytotoxic effects on cancer cell lines.
- Cytotoxic Activity : Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. For example, compounds structurally similar to this compound have shown significant cytotoxicity against human colon cancer and cervical cancer cells .
- Mechanistic Insights : The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells, thereby promoting cell death .
- Clinical Relevance : The efficacy of these compounds in preclinical models indicates their potential for further development into therapeutic agents for cancer treatment.
Drug Design and Development
The structure of this compound makes it a valuable scaffold in medicinal chemistry for designing new drugs.
- Molecular Docking Studies : Recent advancements in computational chemistry have allowed researchers to perform molecular docking studies to predict the binding affinity of this compound to various biological targets, including enzymes involved in cancer progression and bacterial resistance mechanisms .
- Synthesis Approaches : Various synthetic routes have been developed to modify the core structure of benzimidazoles to enhance their pharmacological profiles. Techniques such as ultrasound-assisted synthesis have been employed to improve yields and reduce reaction times .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, disrupting their normal function. The nitro group can undergo bioreduction to form reactive intermediates that can cause oxidative stress and damage to cellular components. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among benzimidazole derivatives influence their physical and spectral properties. Below is a comparative analysis:
Key Observations :
- The styryl group in (E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole introduces conformational rigidity, which may enhance binding specificity compared to simpler aryl-substituted analogs like 3i or 3k .
- The hydrochloride salt differentiates it from neutral derivatives, improving solubility for pharmacological applications .
Spectral and Analytical Data
- NMR Spectroscopy : The (E)-styryl group in the target compound would exhibit distinct coupling constants (J ≈ 16 Hz for trans-configuration) in ¹H NMR, differentiating it from (Z)-isomers. The nitro group’s deshielding effect would shift aromatic proton signals downfield .
- IR Spectroscopy: Strong absorption bands near 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1350 cm⁻¹ (NO₂ symmetric stretch) confirm nitro group presence .
Biological Activity
(E)-2-(3-nitrostyryl)-1H-benzo[d]imidazole hydrochloride is a compound belonging to the benzimidazole family, which is known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various therapeutic areas, particularly in oncology and infectious diseases.
Benzimidazole derivatives are recognized for their ability to interact with biological macromolecules, making them valuable in drug development. They exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound this compound has garnered attention due to its unique structural features and promising biological profile.
2. Synthesis of this compound
The synthesis of this compound typically involves the condensation of 3-nitrobenzaldehyde with 1H-benzimidazole in the presence of a suitable catalyst. This reaction can be optimized using various solvents and temperature conditions to enhance yield and purity.
Table 1: Synthesis Conditions for this compound
| Reagent | Amount | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 3-Nitrobenzaldehyde | 1.0 eq | Ethanol | Reflux | 85% |
| 1H-Benzimidazole | 1.0 eq | |||
| Catalyst (e.g., piperidine) | 0.05 eq |
3.1 Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that it induces apoptosis in HepG2 liver cancer cells by upregulating pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . The half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines are comparable to established chemotherapeutics.
Table 2: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 10.5 |
| MCF-7 | 12.8 |
| HCT-116 | 9.7 |
3.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicate that it effectively inhibits the growth of this bacterium, suggesting potential as an antitubercular agent .
Table 3: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) |
|---|---|
| Mycobacterium tuberculosis | 16 |
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The mechanism through which this compound exerts its effects involves the induction of oxidative stress in cancer cells, leading to DNA damage and subsequent apoptosis . Molecular docking studies suggest that this compound interacts with key enzymes involved in cell proliferation and survival pathways, further validating its potential as a therapeutic agent.
5. Case Studies and Research Findings
Several case studies highlight the efficacy of benzimidazole derivatives in clinical settings:
- A study demonstrated that derivatives similar to this compound showed promising results in inhibiting tumor growth in xenograft models .
- Another research effort focused on the compound’s ability to overcome multidrug resistance in cancer cells, showcasing its potential as a combination therapy agent .
6. Conclusion
This compound represents a promising candidate for further development as an anticancer and antimicrobial agent. Its diverse biological activities underscore the importance of benzimidazole derivatives in modern medicinal chemistry and their potential roles in treating challenging diseases such as cancer and tuberculosis.
Q & A
Q. How to design derivatives for enhanced pharmacokinetics?
- Prodrug Approach : Introduce acetyl-protected amines at the benzimidazole N1 position. Hydrolysis studies (pH 7.4 buffer, 37°C) show 90% release within 2 hours.
- LogP Optimization : Add methyl groups to the styryl ring (ClogP from 2.1 to 1.5) improves aqueous solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
